Cerebrine
Overview
Description
Galactosylceramides (hydroxy) are a type of glycosphingolipid, which are essential components of cell membranes, particularly in the nervous system. These compounds consist of a ceramide backbone linked to a galactose molecule. They play a crucial role in maintaining the structure and function of myelin sheaths in nerve cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of galactosylceramides (hydroxy) typically involves the glycosylation of ceramide with a galactose donor. One efficient method uses a bulky 4,6-O-di-tert-butylsilylene (DTBS) galactosyl donor to achieve α-selective glycosylation . The reaction conditions often involve the use of benzyl (Bn) protecting groups, which can be selectively removed under basic conditions without affecting other functional groups .
Industrial Production Methods: Industrial production of galactosylceramides (hydroxy) can be achieved through microbial fermentation. Certain species of Bacteroides, a prominent member of the human gut microbiota, are known to produce these compounds . Genetic engineering techniques can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Galactosylceramides (hydroxy) undergo various chemical reactions, including:
Oxidation: This reaction can modify the ceramide backbone, affecting the biological activity of the compound.
Reduction: Reduction reactions can alter the hydroxyl groups on the galactose moiety.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products: The major products formed from these reactions include modified galactosylceramides with altered biological activities. For example, oxidation can produce ceramide phosphorylethanolamine, a sphingolipid involved in signaling pathways .
Scientific Research Applications
Galactosylceramides (hydroxy) have a wide range of applications in scientific research:
Chemistry: They are used as model compounds to study glycosylation reactions and the synthesis of complex lipids.
Medicine: Galactosylceramides (hydroxy) have immunostimulatory properties and are used as adjuvants in vaccine development.
Industry: In the cosmetic industry, these compounds are used in formulations to enhance skin barrier function and hydration.
Mechanism of Action
The mechanism of action of galactosylceramides (hydroxy) involves their interaction with natural killer T (NKT) cells. These compounds bind to the CD1d molecule on the surface of antigen-presenting cells, forming a complex that activates NKT cells . This activation leads to the release of cytokines, which modulate the immune response and enhance the body’s ability to fight infections and tumors .
Comparison with Similar Compounds
Glucosylceramide: Another glycosphingolipid with a glucose molecule instead of galactose.
Sulfatide: A sulfated derivative of galactosylceramide, involved in cell signaling and myelin stability.
Lactosylceramide: Contains a lactose moiety and plays a role in cell adhesion and signal transduction.
Uniqueness: Galactosylceramides (hydroxy) are unique due to their specific role in the nervous system and their ability to activate NKT cells. This makes them valuable in both neurological research and immunotherapy .
Properties
IUPAC Name |
2-hydroxy-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(46)41(50)43-34(33-51-42-40(49)39(48)38(47)37(32-44)52-42)35(45)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,34-40,42,44-49H,3-27,29,31-33H2,1-2H3,(H,43,50)/b30-28+/t34-,35+,36?,37+,38-,39-,40+,42+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDPKGSAWAOCRS-ICRBDMRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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